N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of imidazo[2,1-b]thiazoles, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been used for the detection of carcinogenic heavy metals , suggesting that it may interact with similar targets
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its potential role in detecting heavy metals , it may be involved in pathways related to metal ion homeostasis or detoxification
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its potential role in detecting heavy metals , it may induce changes in cellular function or viability in response to heavy metal exposure
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. For example, the efficacy and stability of the compound could potentially be affected by the presence of heavy metals in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The benzo[d][1,3]dioxol-5-ylmethyl group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of high-throughput reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: Preliminary studies suggest it may have antitumor, anti-inflammatory, and antimicrobial properties.
Industry: Its unique structure makes it a candidate for use in advanced materials and chemical sensors.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure and exhibit diverse biological activities.
Fluorinated phenyl derivatives: Compounds with fluorinated phenyl groups often show enhanced biological activity due to the electron-withdrawing effect of fluorine.
This comprehensive overview highlights the significance of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide in scientific research and its potential for future applications
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c21-14-4-2-13(3-5-14)15-9-24-16(10-28-20(24)23-15)19(25)22-8-12-1-6-17-18(7-12)27-11-26-17/h1-7,9-10H,8,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTCCXIFVPWHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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